4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
The compound 4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a trisubstituted pyrimidine derivative featuring:
- A pyrimidine core substituted at the 2-, 4-, and 6-positions.
- A morpholine group at the 4-position of the pyrimidine ring.
- A 4-methyl substituent at the 6-position.
- A piperazine linker at the 6-position, connected to a 3-(trifluoromethyl)pyridin-2-yl moiety.
This structure combines nitrogen-rich heterocycles (pyrimidine, morpholine, piperazine) with a trifluoromethyl group, which is often employed in medicinal chemistry to enhance metabolic stability and target binding affinity .
Properties
IUPAC Name |
4-[4-methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O/c1-14-13-16(25-18(24-14)28-9-11-29-12-10-28)26-5-7-27(8-6-26)17-15(19(20,21)22)3-2-4-23-17/h2-4,13H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGIDNYZQVOESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the pharmaceutical and agrochemical industries. For instance, trifluoromethylpyridine derivatives have been used in the protection of crops from pests. In the pharmaceutical industry, they have been used in the treatment of chronic myelogenous leukemia (CML).
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
For instance, flumatinib, a similar compound, has been shown to inhibit tyrosine kinase, a key enzyme in many cellular processes.
Biological Activity
The compound 4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine , with CAS number 2742037-06-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes a morpholine ring, a pyrimidine moiety, and a trifluoromethyl-substituted pyridine, which are known to influence its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits significant activity as a TRPV1 receptor modulator , which is crucial in pain signaling pathways. A study demonstrated that derivatives of pyridinylpiperazine ureas, including this compound, showed high affinity for the TRPV1 receptor, suggesting potential applications in pain management .
Key Findings:
- TRPV1 Modulation: The compound was identified as a potent antagonist of the TRPV1 receptor, with structure-activity relationship studies revealing essential pharmacophoric elements necessary for receptor antagonism .
Study 1: TRPV1 Antagonism
In a high-throughput screening assay using recombinant human TRPV1 receptors, several pyridinylpiperazine derivatives were evaluated. The results indicated that modifications to the piperazine and pyrimidine moieties significantly enhanced binding affinity and functional antagonism .
Study 2: Synthesis and Evaluation
A synthetic route was developed for the preparation of this compound, which involved several key steps including the formation of the morpholine ring and the introduction of the trifluoromethyl-pyridine moiety. The final product was subjected to biological evaluation which confirmed its activity against TRPV1 .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24F3N7O |
| Molecular Weight | 423.44 g/mol |
| CAS Number | 2742037-06-3 |
| TRPV1 Affinity | High |
| Antimicrobial Activity | Promising (related compounds) |
Comparison with Similar Compounds
Trisubstituted Pyrimidines with Antimalarial Activity
Compounds 75 and 77 () share a pyrimidine core with morpholine and piperazine/pyrrolidine substituents but differ in key groups:
Key Insight : The trifluoromethylpyridine group in the target compound may confer stronger π-π stacking interactions with hydrophobic enzyme pockets compared to fluorinated or methylated analogs .
Thieno-Pyrimidine Derivatives from Patent Literature
European Patent EP 2 402 347 A1 () describes thieno-pyrimidine analogs with morpholine and piperazine substituents. For example:
- Compound 88 (): Features a methanesulfonyl-piperazine group and a 2-methylimidazole substituent.
- Compound 70 (): Includes a 4-methylpiperazine group and a phenylamine derivative.
| Feature | Target Compound | Thieno-Pyrimidine Analogs |
|---|---|---|
| Core Structure | Pyrimidine | Thieno[3,2-d]pyrimidine |
| 4-Position Substituent | Morpholine | Morpholine (consistent) |
| 6-Position Substituent | Piperazine-linked trifluoromethylpyridine | Piperazine-linked sulfonyl or aryl groups |
Pyrimidine Derivatives with Varied Heterocycles
- : A pyrano-pyridine derivative with morpholine and piperazine groups. The fused pyrano-pyridine core may increase steric bulk, altering pharmacokinetics .
- : A benzoyl-piperazine analog with methoxy groups. The aromatic benzoyl group could enhance DNA intercalation properties but reduce blood-brain barrier penetration .
- : A fluoropyrimidinyl-piperazine analog. Fluorine substitution may improve metabolic stability but reduce potency compared to the trifluoromethyl group in the target compound .
Trifluoromethylpyridine-Containing Analog
Compound 2085690-19-1 () shares the 3-(trifluoromethyl)pyridin-2-yl moiety but includes a chlorophenylmethyl group and a diamine pyrimidine core:
- Molecular Weight: 498.3 vs.
- Key Difference : The diamine pyrimidine in may enable hydrogen bonding with biological targets, whereas the target compound’s morpholine group prioritizes solubility .
Preparation Methods
Pyrimidine Core Functionalization
The synthesis typically begins with 4-methyl-2,6-dichloropyrimidine. Morpholine is introduced first via nucleophilic aromatic substitution (NAS) under basic conditions. For example, heating the dichloropyrimidine with morpholine in N,N-dimethylformamide (DMF) at 130°C for 12 hours yields 2-chloro-4-methyl-6-morpholinopyrimidine. This selectivity arises from the enhanced reactivity of the C2 chlorine due to electron-donating effects from the C4 methyl group.
Table 1: Conditions for Morpholine Substitution
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Methyl-2,6-dichloropyrimidine | Morpholine | DIPEA | DMF | 130°C | 12 h | 85% |
| 4-Methyl-2,6-dichloropyrimidine | Morpholine | KPO | 1,4-Dioxane | 95°C | 6 h | 78% |
Piperazine-Pyridine Coupling
The C6 chlorine is subsequently replaced with the 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine group. This step employs palladium-catalyzed cross-coupling, as exemplified by General Procedure 3 from:
-
Buchwald-Hartwig Amination : A mixture of 2-chloro-4-methyl-6-morpholinopyrimidine, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, XPhos Pd G2 catalyst, and KPO in 1,4-dioxane/HO is heated at 95°C for 12 hours. The reaction achieves 70–75% yield after purification by silica gel chromatography.
-
Alternative Suzuki Coupling : When the pyridine moiety requires late-stage introduction, a boronic ester derivative of 3-(trifluoromethyl)pyridine is coupled using Pd(dba)/BINAP in toluene at 80°C, yielding 65–70%.
Optimization of Key Reaction Parameters
Catalyst Selection
Palladium catalysts significantly impact coupling efficiency:
Table 2: Catalyst Performance Comparison
| Catalyst System | Reaction Type | Yield | Side Products |
|---|---|---|---|
| XPhos Pd G2/KPO | Buchwald-Hartwig | 75% | <5% |
| Pd(dba)/BINAP | Suzuki-Miyaura | 68% | 10–12% |
Solvent and Base Effects
-
Polar Aprotic Solvents : DMF and 1,4-dioxane improve NAS rates by stabilizing transition states.
-
Inorganic Bases : KPO outperforms organic bases (e.g., DIPEA) in minimizing dehalogenation side reactions.
Acid-Mediated Deprotection and Final Purification
In multistep syntheses, intermediates often require deprotection. For example, tert-butoxycarbonyl (Boc) groups on piperazine are removed using 3 M HCl in 1,4-dioxane at 60°C, followed by neutralization and extraction. Final purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity, as confirmed by HPLC.
Characterization and Analytical Data
-
H NMR (400 MHz, CDCl): δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H), 6.75 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 8H, morpholine-H), 3.60–3.40 (m, 8H, piperazine-H), 2.45 (s, 3H, CH).
Challenges and Troubleshooting
-
Regioselectivity : Competing substitution at C2 and C6 is mitigated by sequential functionalization.
-
Trifluoromethyl Stability : Harsh conditions (e.g., >100°C) may degrade the CF group; temperatures are kept below 95°C during coupling.
Applications and Derivatives
While the primary focus is synthesis, the compound’s structural features—a PI3K/mTOR inhibitor pharmacophore—suggest potential in oncology. Derivatives like PQR530 (a clinical candidate) share similar synthetic routes, underscoring the methodology’s versatility .
Q & A
Q. Table 1: Structure-Activity Relationship (SAR) Insights
| Substituent Modification | Bioactivity Trend (IC) | Assay System | Reference |
|---|---|---|---|
| Trifluoromethyl → Chlorine | 10-fold ↓ potency | Kinase assay | |
| Morpholine → Piperidine | Improved solubility, similar IC | Cell-based |
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (Ar/N) to prevent oxidation of the trifluoromethyl group .
- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays. Avoid repeated freeze-thaw cycles .
- Stability monitoring : Use HPLC every 3 months to check for degradation (e.g., hydrolysis of the morpholine ring) .
Advanced: What computational methods are effective for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model interactions between the trifluoromethylpyridyl group and hydrophobic pockets in kinase targets .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., morpholine vs. piperidine) on binding affinity .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-solvents : Use 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the morpholine oxygen for transient solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
